molecular formula C9H9ClFN B3373204 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 954270-78-1

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B3373204
CAS RN: 954270-78-1
M. Wt: 185.62 g/mol
InChI Key: RRUWTMVCHNYTES-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 954270-78-1. It has a molecular weight of 185.63 . The compound is typically stored at room temperature and is available in liquid form .


Synthesis Analysis

A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, which could potentially be applied to this compound. This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a molecular weight of 185.63 .

Scientific Research Applications

Anticancer Applications

  • Fluorinated pyrimidines, notably 5-fluorouracil (5-FU), are cornerstone treatments for various cancers, with mechanisms involving the inhibition of thymidylate synthase and incorporation into RNA and DNA, disrupting cancer cell growth and proliferation. Research into the pharmacogenetics of FOLFOX/FOLFIRI regimens underscores the importance of personalized approaches in colorectal cancer therapy, highlighting the potential for compounds like 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline to contribute to targeted cancer treatments (Mohelníková-Duchoňová, Melichar, & Souček, 2014).

Antimicrobial and Antifungal Uses

  • Flucytosine, a fluorinated pyrimidine, serves as a critical agent in treating fungal infections, illustrating the effectiveness of fluorinated compounds in antimicrobial therapies. The conversion of flucytosine to 5-fluorouracil within fungal cells inhibits RNA and DNA synthesis, demonstrating a potential research avenue for this compound in antimicrobial applications (Vermes, Guchelaar, & Dankert, 2000).

Diagnostic and Imaging Applications

  • Fluorophores and fluorescent probes based on fluorinated compounds, including derivatives of 8-aminoquinoline, have been developed for zinc ion detection in biological systems. This illustrates the use of fluorinated compounds in creating sensitive and selective probes for bioimaging and diagnostic purposes, suggesting similar applications for this compound (Mohamad et al., 2021).

Biochemical Research Tools

  • The role of fluorinated compounds in biochemical research is further underscored by their use in studying the mechanisms of drug action and resistance. For example, the understanding of 5-FU's mechanism, including its roles in RNA modification and DNA damage, provides a foundation for exploring the biochemical and therapeutic potentials of related fluorinated compounds like this compound (Gmeiner, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUWTMVCHNYTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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